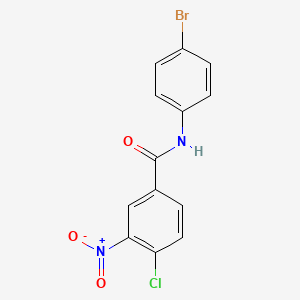

N-(4-bromophenyl)-4-chloro-3-nitrobenzamide

Description

Contextual Significance of Substituted Benzamides in Organic Synthesis and Medicinal Chemistry Scaffolds

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in both organic synthesis and medicinal chemistry. In synthesis, the amide bond is robust, yet it can be formed and cleaved under specific conditions, making benzamides valuable as both final products and stable intermediates. nih.gov They serve as versatile building blocks for the construction of more complex molecular architectures, including various heterocyclic systems. acs.org

From a medicinal chemistry perspective, the benzamide (B126) scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. Benzamide derivatives have demonstrated a remarkable breadth of pharmacological activities. walshmedicalmedia.comresearchgate.net These include applications as anti-inflammatory, antimicrobial, analgesic, anticancer, and antidiabetic agents. researchgate.net The versatility of the benzamide core allows for molecular modifications that can fine-tune its biological and pharmacological properties, leading to the development of potent and selective therapeutic agents. walshmedicalmedia.comnih.gov For instance, certain substituted benzamides are used as antipsychotics and antiemetics in clinical practice. researchgate.net

Overview of Halogenated and Nitro-Substituted Aromatic Compounds in Advanced Synthetic Methodologies

The presence of halogen and nitro substituents on the aromatic rings of N-(4-bromophenyl)-4-chloro-3-nitrobenzamide significantly influences its reactivity and potential applications.

Halogenated Aromatic Compounds: These are crucial intermediates in the production of pharmaceuticals and agrochemicals. The introduction of halogens like chlorine and bromine onto an aromatic ring is typically achieved through electrophilic aromatic substitution. taylorfrancis.commasterorganicchemistry.com Halogenation can alter the electronic properties of the aromatic ring, enhance molecular stability, and provide reactive handles for subsequent cross-coupling reactions, which are fundamental in modern organic synthesis. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity to biological targets.

Nitro-Substituted Aromatic Compounds: Aromatic nitro compounds are synthesized through nitration, commonly using a mixture of nitric and sulfuric acids. nih.govresearchgate.net The nitro group is one of the strongest electron-withdrawing groups, a property that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This characteristic is extensively exploited in synthetic chemistry. Nitroaromatics are vital precursors for the synthesis of aromatic amines via reduction, which are themselves foundational materials for dyes, pharmaceuticals, and polymers. wikipedia.orglibretexts.org In medicinal chemistry, the nitro group can be a key pharmacophore; for example, nitroaromatic compounds are investigated as hypoxia-activated prodrugs in cancer therapy.

Current Research Landscape of this compound: A Comprehensive Review

This compound, identified by the CAS Number 329941-08-4, is a distinct chemical entity whose research profile is primarily that of a synthetic intermediate or a compound for research and development purposes. chemicalbook.comsigmaaldrich.com A review of the current scientific literature indicates a scarcity of dedicated studies on its specific biological activities or applications. Its presence is noted mainly in the catalogs of chemical suppliers, where it is offered to researchers for early-stage discovery. sigmaaldrich.com

The synthesis of this compound would likely follow established methodologies for amide bond formation. A plausible synthetic route involves the acylation of 4-bromoaniline (B143363) with 4-chloro-3-nitrobenzoyl chloride. This type of reaction is a standard and efficient method for preparing N-substituted benzamides. researchgate.net The starting material, 4-chloro-3-nitrobenzoic acid, is a known precursor in various synthetic pathways. google.com

While direct research on the target compound is limited, studies on structurally similar molecules provide context for its potential properties. For example, related nitrobenzamide derivatives have been synthesized and investigated for various biological activities, including potential antidiabetic effects. nih.gov The combination of the bromo-, chloro-, and nitro-substituents on the benzamide framework suggests it could be a candidate for screening libraries in drug discovery programs.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 329941-08-4 |

| Molecular Formula | C₁₃H₈BrClN₂O₃ |

| Molecular Weight | 355.58 g/mol |

| IUPAC Name | This compound |

Data sourced from publicly available chemical databases. sigmaaldrich.com

Scope and Objectives of Focused Academic Investigation into the Chemical Compound

Given the limited specific research on this compound, there is considerable scope for focused academic investigation. The primary objectives of such research would be to synthesize, characterize, and explore the potential utility of this compound.

Key objectives for future research include:

Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol for the compound and performing comprehensive spectroscopic and crystallographic analysis to confirm its structure and purity.

Biological Screening: Conducting a broad-based biological screening to assess its potential pharmacological activities. Based on the known properties of its structural motifs, key areas of investigation would include:

Anticancer activity, particularly as a potential hypoxia-activated agent due to the nitro group.

Antimicrobial and antifungal activity, a common feature of halogenated aromatic compounds.

Enzyme inhibition assays, targeting enzymes relevant to inflammation or metabolic disorders.

Synthetic Utility: Investigating its use as a chemical intermediate. The nitro group can be reduced to an amine, and the halogen atoms can serve as sites for cross-coupling reactions, enabling the synthesis of a diverse library of more complex derivative compounds.

Structure-Activity Relationship (SAR) Studies: If initial screenings show promising activity, a focused research program could be initiated to synthesize analogs and establish a clear structure-activity relationship, guiding the design of more potent and selective compounds.

A thorough investigation into this compound would contribute valuable knowledge to the fields of synthetic and medicinal chemistry, potentially uncovering a new scaffold for drug development or a useful tool for organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O3/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJJAYNPRVJKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262083 | |

| Record name | N-(4-Bromophenyl)-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329941-08-4 | |

| Record name | N-(4-Bromophenyl)-4-chloro-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329941-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 4 Bromophenyl 4 Chloro 3 Nitrobenzamide

Retrosynthetic Analysis of N-(4-bromophenyl)-4-chloro-3-nitrobenzamide

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound to identify its primary starting materials. The most apparent disconnection is the amide C-N bond, a common and reliable bond-forming reaction. This disconnection yields two key synthons: a 4-chloro-3-nitrobenzoyl cation equivalent and a 4-bromoaniline (B143363) nucleophile.

These synthons correspond to the readily available or synthetically accessible starting materials: 4-chloro-3-nitrobenzoic acid (1) and 4-bromoaniline (2) .

Further retrosynthetic analysis can be applied to these precursors:

4-chloro-3-nitrobenzoic acid (1) can be disconnected at the C-NO₂ bond. This suggests an electrophilic nitration reaction, leading back to the simpler precursor, 4-chlorobenzoic acid .

4-bromoaniline (2) can be disconnected at the C-Br bond, pointing to an electrophilic bromination of aniline (B41778) . Alternatively, a disconnection of the C-N bond via reduction of a nitro group leads back to 1-bromo-4-nitrobenzene .

This analysis reveals a convergent synthetic plan where two substituted benzene (B151609) derivatives are synthesized separately and then coupled in a final step to form the target benzamide (B126).

Conventional and Modern Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of the two key intermediates followed by their condensation to form the final product.

The central step in the synthesis is the formation of the amide bond. The most conventional and widely used method is the acylation of 4-bromoaniline with a derivative of 4-chloro-3-nitrobenzoic acid. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride.

The general reaction is as follows:

Activation of Carboxylic Acid: 4-chloro-3-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to form the highly reactive 4-chloro-3-nitrobenzoyl chloride intermediate. nih.gov

Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with 4-bromoaniline. The amino group of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction, often performed in a suitable solvent like dichloromethane (B109758) or in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, is a variation of the Schotten-Baumann reaction. mdpi.com

Modern amidation methods often employ coupling agents that allow for the direct formation of the amide bond from the carboxylic acid and amine without isolating the acyl chloride intermediate. While not specifically documented for this exact compound, reagents like carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) are standard in contemporary organic synthesis for such transformations.

The successful synthesis of the final product relies on the correct preparation of its precursors, which involves carefully controlled electrophilic aromatic substitution reactions.

Synthesis of 4-chloro-3-nitrobenzoic acid: This precursor is most commonly synthesized via the nitration of 4-chlorobenzoic acid.

Reaction: 4-chlorobenzoic acid is treated with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). prepchem.comprepchem.com

Regioselectivity: The regiochemical outcome is governed by the directing effects of the existing substituents. The carboxylic acid group (-COOH) is a deactivating, meta-director, while the chloro group (-Cl) is a deactivating, ortho, para-director. The nitronium ion (NO₂⁺) is directed to the position meta to the -COOH group and ortho to the -Cl group, which is position 3. High yields, often exceeding 95%, have been reported for this transformation. prepchem.comprepchem.com An alternative route involves the oxidation of 4-chloro-3-nitrotoluene (B146361) using an oxidizing agent like potassium permanganate. guidechem.com

Synthesis of 4-bromoaniline: There are several established routes to this intermediate. ketonepharma.com

Bromination of Aniline: Direct bromination of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating nature of the amino group (-NH₂). To achieve mono-bromination at the para-position, the amino group must first be protected. This is typically done by reacting aniline with acetic anhydride (B1165640) to form acetanilide. doubtnut.com The less activating acetamido group then directs bromination primarily to the para position. Subsequent hydrolysis of the amide removes the protecting group to yield 4-bromoaniline. doubtnut.comwikipedia.org

Reduction of 1-bromo-4-nitrobenzene: A common alternative involves the reduction of the nitro group of 1-bromo-4-nitrobenzene. ketonepharma.com This can be accomplished using various reducing agents, such as iron or tin in acidic media, or through catalytic hydrogenation. A high-yield method using hydrazine (B178648) hydrate (B1144303) with an iron oxide catalyst has been reported to give quantitative conversion. chemicalbook.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis involves maximizing the yield and purity at each step.

| Reaction Step | Reactants | Reagents/Conditions | Reported Yield |

| Nitration | 4-chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄), 10-40°C | 96-99% prepchem.comprepchem.com |

| Oxidation | 4-chloro-3-nitrotoluene | KMnO₄, Ethanol/Water, 30°C | 91% guidechem.com |

| Reduction | 1-bromo-4-nitrobenzene | Hydrazine hydrate, Fe₂O₃ catalyst, Ethanol, 85°C | 100% chemicalbook.com |

| Amidation | 4-chloro-3-nitrobenzoyl chloride, 4-bromoaniline | Base (e.g., triethylamine), Solvent (e.g., DMF) | High (Specific yield not detailed, but analogous reactions report yields from 45-91%) nih.gov |

For the final amidation step, optimization would involve screening different solvents, bases, and reaction temperatures. The choice of activating agent (e.g., thionyl chloride vs. oxalyl chloride) or the use of modern coupling reagents could also be explored to improve yields, simplify purification, and avoid the handling of corrosive acyl chlorides.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves well-understood reaction mechanisms.

Nitration of 4-chlorobenzoic acid: This is an electrophilic aromatic substitution reaction. The mechanism begins with the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids. The aromatic ring of 4-chlorobenzoic acid then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base (HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the 4-chloro-3-nitrobenzoic acid product.

Acyl Chloride Formation: The reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride (SOCl₂) proceeds via nucleophilic acyl substitution. The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of SOCl₂, leading to a series of intermediates and ultimately the displacement of the hydroxyl group with a chloride ion.

Amide Formation (from Acyl Chloride): This is also a nucleophilic acyl substitution. The nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of 4-chloro-3-nitrobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group. A final deprotonation step by a base yields the stable this compound.

Synthesis of this compound Analogs and Derivatization Strategies

The core synthetic strategy of coupling a substituted benzoic acid with a substituted aniline is highly versatile and can be used to generate a wide array of analogs.

Synthesis of Analogs: Analogs can be synthesized by varying either the benzoic acid or the aniline component. For example:

Using 3-fluoroaniline (B1664137) instead of 4-bromoaniline would yield 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide . nih.gov

Using 4-nitrobenzoic acid instead of 4-chloro-3-nitrobenzoic acid would result in N-(4-bromophenyl)-4-nitrobenzamide . researchgate.net

A more complex analog, N-(4-Bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide , has been synthesized using a similar amidation protocol, highlighting the robustness of the method for more functionalized substrates. nih.gov

Derivatization Strategies: The structure of this compound offers several sites for further chemical modification:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzamide ring is activated by the adjacent electron-withdrawing nitro group, making it susceptible to substitution by strong nucleophiles. A patent describing the synthesis of an analog demonstrates this, where the chlorine atom of 4-chloro-3-nitrobenzoic acid is displaced by methylamine (B109427) before the final amidation step to produce N-methyl-4-(methylamino)-3-nitrobenzamide. google.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents (e.g., SnCl₂, H₂/Pd-C). This new amino group could then be further functionalized, for example, through diazotization or acylation.

Cross-Coupling Reactions: The bromine atom on the aniline ring is a suitable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of carbon or nitrogen-based substituents. chemicalbook.com

These strategies allow for the systematic modification of the parent compound to explore structure-activity relationships or develop new materials with tailored properties.

Modification of the N-Phenyl Moiety

The general synthetic route is the Schotten-Baumann reaction, where 4-chloro-3-nitrobenzoyl chloride is reacted with a selected aniline in the presence of a base to neutralize the HCl byproduct. mdpi.com This method is versatile and accommodates a wide range of functional groups on the aniline ring. For instance, derivatives can be synthesized by replacing 4-bromoaniline with other anilines bearing different electronic and steric properties.

Research on related benzamides demonstrates this flexibility. For example, studies have successfully synthesized series of N-(alkyl/aryl)-4-nitrobenzamide derivatives by reacting a benzoyl chloride intermediate with various anilines, amines, and heterocyclic amines. nih.gov This highlights the feasibility of introducing substituents such as fluoro, chloro, methyl, or nitro groups onto the N-phenyl ring to generate a library of compounds for further study. nih.govnih.gov

Table 1: Examples of Anilines for Modification of the N-Phenyl Moiety This table is illustrative, based on common modifications in related structures.

| Reagent | Resulting N-Phenyl Moiety | Potential Impact on Properties |

| 4-Bromoaniline | N-(4-bromophenyl) | Parent compound |

| 3-Fluoroaniline | N-(3-fluorophenyl) | Alters electronic profile, potential for new interactions |

| 4-Chloroaniline | N-(4-chlorophenyl) | Modifies lipophilicity and electronic nature |

| 4-Methylaniline (p-Toluidine) | N-(4-methylphenyl) | Introduces an electron-donating group |

| 4-Nitroaniline | N-(4-nitrophenyl) | Introduces a strong electron-withdrawing group |

| 2-Methyl-5-nitroaniline | N-(2-methyl-5-nitrophenyl) | Combines steric bulk and strong electron-withdrawing effects nih.gov |

This systematic modification is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's biological activity by altering the substituents on the N-phenyl ring.

Variations on the 4-Chloro-3-nitrobenzoyl Core

The 4-chloro-3-nitrobenzoyl core provides the foundational structure for acylation. Modifications to this part of the molecule involve altering the substitution pattern or replacing the existing functional groups on the benzoic acid precursor. The synthesis typically begins with 4-chloro-3-nitrobenzoic acid, which is converted to the more reactive acyl chloride using reagents like thionyl chloride or phosphorus trichloride. nih.govnih.gov

Variations can be introduced by:

Positional Isomerism: Using isomers of the starting material, such as 2-chloro-5-nitrobenzoic acid or other chlorinated nitrobenzoic acids, to change the spatial arrangement of the substituents.

Substitution Reactions: The chloro group, particularly when activated by an adjacent nitro group, can be a site for nucleophilic aromatic substitution. For example, reacting 4-chloro-3-nitrobenzoic acid with amines like methylamine can replace the chlorine atom, yielding a new core structure such as 4-(methylamino)-3-nitrobenzoic acid. google.com This new acid can then be activated and coupled with anilines to produce a different class of derivatives.

Addition of Functional Groups: Further functionalization of the benzoyl ring can introduce additional groups. For instance, sulfamoyl groups have been added to a 2-chloro-4-nitrobenzamide core to create derivatives with different biological targets. nih.gov

Table 2: Potential Variations of the Benzoyl Moiety This table illustrates potential synthetic modifications based on established reaction pathways.

| Starting Material | Resulting Benzoyl Moiety | Synthetic Modification |

| 4-Chloro-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoyl | Parent core structure |

| 2-Chloro-4-nitrobenzoic acid | 2-Chloro-4-nitrobenzoyl | Use of a positional isomer |

| 4-Chloro-3-nitrobenzoic acid + Methylamine | 4-(Methylamino)-3-nitrobenzoyl | Nucleophilic substitution of the chloro group google.com |

| 2-Chloro-4-nitrobenzoic acid + Chlorosulfonic acid | 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoyl | Addition of a sulfonyl chloride group for further derivatization nih.gov |

| 4-Nitrobenzoic acid | 4-Nitrobenzoyl | Removal of the chloro substituent researchgate.net |

These modifications to the benzoyl core significantly expand the range of accessible analogues, allowing for a comprehensive exploration of how the core structure influences activity.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The primary goal of synthesizing derivatives of this compound is often to conduct structure-activity relationship (SAR) studies. SAR explores how specific chemical features of a molecule relate to its biological effect. By introducing a variety of functional groups at different positions, researchers can identify which groups enhance, diminish, or alter the molecule's activity and selectivity. nih.gov

The synthetic strategies described in the previous sections are employed to create a library of compounds with systematic variations. Key findings from related compound series show that:

Electronic Effects: The introduction of electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro, chloro, fluoro) on either aromatic ring can profoundly impact biological activity. mdpi.comnih.gov For example, in one study on related nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring was found to highly favor inhibitory activity against certain enzymes. nih.gov

Steric Factors: The size and position of substituents can influence how the molecule binds to a biological target. Introducing bulky groups may create steric hindrance or, conversely, promote favorable interactions.

Table 3: Functional Group Modifications for SAR Studies This table summarizes the purpose of introducing specific functional groups based on general medicinal chemistry principles and related studies.

| Functional Group | Position of Introduction | Rationale for SAR Studies |

| Fluoro (-F) | N-Phenyl or Benzoyl Ring | Serves as a bioisostere for hydrogen; can modulate pKa and form hydrogen bonds. nih.gov |

| Chloro (-Cl) | N-Phenyl Ring | Increases lipophilicity; acts as an electron-withdrawing group. mdpi.com |

| Methyl (-CH₃) | N-Phenyl or Benzoyl Ring | Electron-donating group; can probe for hydrophobic pockets in a binding site. nih.gov |

| Nitro (-NO₂) | N-Phenyl Ring | Strong electron-withdrawing group; potent hydrogen bond acceptor. nih.govresearchgate.net |

| Sulfonamide (-SO₂NH₂) | Benzoyl Ring | Introduces a strongly polar, hydrogen-bonding group to enhance solubility and binding affinity. nih.gov |

| Hydroxy (-OH) | N-Phenyl or Benzoyl Ring | Acts as a hydrogen bond donor and acceptor; can significantly alter solubility. nanobioletters.com |

Through the systematic synthesis and subsequent biological evaluation of these diverse analogues, a detailed understanding of the structure-activity relationships for this class of compounds can be established.

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl 4 Chloro 3 Nitrobenzamide

Single-Crystal X-Ray Diffraction Analysis of N-(4-bromophenyl)-4-chloro-3-nitrobenzamide and Related Structures

Single-crystal X-ray diffraction provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. While a dedicated crystallographic study for this compound is not extensively reported in the literature, a comprehensive understanding of its solid-state characteristics can be inferred from detailed analyses of closely related benzanilide (B160483) structures, such as N-(4-chlorophenyl)-4-nitrobenzamide and N-(4-bromophenyl)-4-nitrobenzamide. nih.govresearchgate.net These analogs serve as excellent models for predicting the crystal packing, intermolecular forces, and conformational properties of the title compound.

The crystal packing of benzanilides is predominantly governed by a network of intermolecular interactions, which dictate the supramolecular architecture.

Halogen Bonding: The presence of both chlorine and bromine atoms in the structure introduces the possibility of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. While not always the dominant force, these interactions can play a crucial role in directing the crystal packing, particularly in molecules with multiple halogen substituents. ias.ac.in

π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also anticipated. The extent of this stacking depends on the relative orientation of the rings, which is influenced by the steric and electronic effects of the substituents. In many related benzanilides, the aromatic rings are nearly coplanar, which can facilitate such interactions. nih.gov

Table 1: Comparison of Crystallographic Data for Related Benzanilide Structures

| Parameter | N-(4-chlorophenyl)-4-nitrobenzamide nih.gov | N-(4-bromophenyl)-4-nitrobenzamide researchgate.net |

|---|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₃ | C₁₃H₉BrN₂O₃ |

| Crystal System | Monoclinic | Data not specified in abstract |

| Space Group | P2₁/n | Data not specified in abstract |

| Key Interaction | N—H···O(nitro) hydrogen bonds forming zigzag chains | Weak N—H···O and C—H···O intermolecular hydrogen bonds |

| Dihedral Angle Between Rings | 4.63 (6)° | 3.6 (7)° |

The central amide linkage (–CO–NH–) imposes a degree of planarity, but significant twists can occur. The key conformational descriptors are the torsional angles that define the orientation of the two aromatic rings relative to the amide plane.

In related structures like N-(4-bromophenyl)-4-nitrobenzamide, the dihedral angle between the mean planes of the two benzene (B151609) rings is very small, around 3.6°. researchgate.net Similarly, for N-(4-chlorophenyl)-4-nitrobenzamide, this angle is approximately 4.6°. nih.gov This suggests a strong preference for a nearly coplanar arrangement of the aromatic systems. It is therefore expected that this compound would also adopt a relatively planar conformation.

The amide group itself is often twisted relative to the planes of the attached phenyl rings. In N-(4-bromophenyl)-4-nitrobenzamide, the amide group is twisted by 28.1° and 31.8° from the mean planes of the 4-bromophenyl and 4-nitrobenzene rings, respectively. researchgate.net These torsional angles are critical as they influence the extent of electronic communication between the aromatic rings and the amide linker, and they are a result of balancing steric hindrance with the drive for π-system conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization for Detailed Structural and Conformational Insights

NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of molecules in solution, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei. For this compound, ¹H and ¹³C NMR would provide the foundational data for structural confirmation.

While one-dimensional (¹H and ¹³C) NMR spectra provide initial information, complex aromatic spin systems often require multi-dimensional techniques for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the proton-proton coupling networks within the two distinct aromatic rings. For the 4-bromophenyl ring, it would show correlations between the adjacent protons. For the 4-chloro-3-nitrophenyl ring, it would reveal the coupling between the three neighboring protons, allowing for their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each protonated carbon atom in the molecule by linking the already assigned proton signals (from COSY) to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations from the amide N-H proton to the amide carbonyl carbon and the carbons of both aromatic rings would definitively establish the connectivity of the entire molecular framework. Correlations from aromatic protons to the halogen- or nitro-substituted carbons would confirm their positions.

Variable Temperature (VT) NMR is used to study dynamic processes in molecules, such as restricted rotation around bonds. In the case of this compound, the most likely dynamic process to be observed would be the restricted rotation around the amide C-N bond. At room temperature, this rotation is typically slow on the NMR timescale, resulting in distinct signals for the aromatic rings. If the rotational barrier were low enough, increasing the temperature could lead to a coalescence of certain signals as the rate of rotation increases. Conversely, lowering the temperature could resolve different conformers if multiple stable conformations exist in solution.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of specific functional groups. The spectrum of this compound would be dominated by vibrations associated with the amide, nitro, and substituted phenyl groups.

Key expected vibrational modes include:

Amide Group:

N—H Stretch: A sharp, medium-intensity peak is expected in the region of 3300-3500 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding in the solid state.

C=O Stretch (Amide I band): A very strong and sharp absorption between 1630 and 1680 cm⁻¹ is characteristic of the amide carbonyl group.

N—H Bend (Amide II band): This band, arising from a coupling of the N-H in-plane bend and C-N stretch, typically appears as a strong peak between 1510 and 1570 cm⁻¹.

Nitro Group:

Asymmetric NO₂ Stretch: A strong absorption is expected in the 1500-1560 cm⁻¹ range.

Symmetric NO₂ Stretch: A medium to strong absorption is expected between 1345 and 1385 cm⁻¹.

Aromatic Rings and Halogens:

C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

C—H Stretch: Peaks appearing above 3000 cm⁻¹.

C—Cl Stretch: A strong band typically found in the 600-800 cm⁻¹ region.

C—Br Stretch: A band expected in the 500-600 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretching | > 3000 | Variable |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H) | Bending (Amide II) | 1510 - 1570 | Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Aromatic (C=C) | Stretching | 1400 - 1600 | Variable |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 | Strong |

| Aryl Halide (C-Cl) | Stretching | 600 - 800 | Strong |

| Aryl Halide (C-Br) | Stretching | 500 - 600 | Medium-Strong |

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel synthetic compounds, providing unequivocal confirmation of elemental composition through the precise measurement of mass-to-charge ratios (m/z). For this compound (C₁₃H₈BrClN₂O₃), HRMS analysis serves a dual purpose: it verifies the molecular formula by matching the experimentally determined accurate mass with the theoretically calculated mass, and it reveals the molecule's structural characteristics through its distinct isotopic signature and predictable fragmentation patterns.

Isotopic Pattern Analysis

The most striking feature in the mass spectrum of this compound is its complex and highly characteristic isotopic pattern for the molecular ion ([M]⁺˙). This pattern is a direct consequence of the natural isotopic abundances of the two halogen atoms present: bromine and chlorine. libretexts.org Bromine exists as two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio. chemguide.co.ukwhitman.edu

The simultaneous presence of one bromine and one chlorine atom results in a distinctive cluster of peaks for the molecular ion, separated by two mass units: M, M+2, and M+4. whitman.edu

The M peak corresponds to the ion containing the most abundant, lighter isotopes (³⁵Cl and ⁷⁹Br).

The M+2 peak is the most abundant in the cluster and corresponds to ions containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br.

The M+4 peak corresponds to the ion containing the heavier isotopes of both atoms (³⁷Cl and ⁸¹Br).

The theoretical monoisotopic mass of the molecular ion ([C₁₃H₈⁷⁹Br³⁵ClN₂O₃]⁺˙) is calculated to be 353.9413 Da. The expected relative intensities of this isotopic cluster provide a definitive fingerprint for the presence of one chlorine and one bromine atom in the molecule.

| Ion | Isotopic Composition | Calculated m/z | Relative Intensity (%) |

|---|---|---|---|

| [M]⁺˙ | C₁₃H₈⁷⁹Br³⁵ClN₂O₃ | 353.9413 | 76.9 |

| [M+2]⁺˙ | C₁₃H₈⁸¹Br³⁵ClN₂O₃ / C₁₃H₈⁷⁹Br³⁷ClN₂O₃ | 355.9393 | 100.0 |

| [M+4]⁺˙ | C₁₃H₈⁸¹Br³⁷ClN₂O₃ | 357.9363 | 24.7 |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions is predicted to proceed through characteristic pathways for aromatic amides (benzanilides). unl.ptnih.gov The most labile bond is the amide C-N linkage, and its cleavage is the principal event in the fragmentation cascade. nih.govrsc.org

The primary fragmentation event is the α-cleavage of the amide bond, which can theoretically yield two main acylium cations. However, the formation of the benzoyl-type cation is typically the dominant pathway.

Proposed Primary Fragmentation:

Cleavage of the C(O)-NH bond results in the formation of the resonance-stabilized 4-chloro-3-nitrobenzoyl cation and a 4-bromoaniline (B143363) radical.

Fragment 1 : The [C₇H₃ClNO₃]⁺ ion (m/z 183.98) retains the chlorine atom and will therefore exhibit a characteristic isotopic peak at m/z 185.98 with an intensity approximately one-third of the main fragment peak.

Fragment 2 : The [C₆H₅BrN]⁺˙ radical cation (m/z 171.96) from the aniline (B41778) portion will show a doublet of nearly equal intensity at m/z 171.96 and 173.96 due to the bromine isotopes.

Proposed Secondary Fragmentation:

These initial fragments can undergo further decomposition. The 4-chloro-3-nitrobenzoyl cation is expected to lose neutral molecules such as carbon monoxide (CO) or the nitro group (NO₂).

Loss of NO₂ from Fragment 1 would yield a [C₇H₃ClO]⁺ ion (m/z 137.99), which would also show the corresponding M+2 isotope peak.

Subsequent loss of CO from this ion would produce the [C₆H₃Cl]⁺ ion (m/z 110.99).

The following table details the plausible fragmentation pathways and the calculated m/z for the major expected ions.

| Proposed Fragment Ion | Elemental Composition | Neutral Loss | Calculated m/z (Monoisotopic) |

|---|---|---|---|

| [C₁₃H₈BrClN₂O₃]⁺˙ (Molecular Ion) | C₁₃H₈BrClN₂O₃ | - | 353.9413 |

| [C₇H₃ClNO₃]⁺ | C₇H₃ClNO₃ | •C₆H₅BrN | 183.9802 |

| [C₆H₅BrN]⁺˙ | C₆H₅BrN | C₇H₃ClNO₃ | 171.9609 |

| [C₇H₃ClO]⁺ | C₇H₃ClO | •C₆H₅BrN, •NO₂ | 137.9900 |

| [C₆H₃Cl]⁺ | C₆H₃Cl | •C₆H₅BrN, •NO₂, CO | 110.9947 |

This detailed analysis, combining the unique isotopic signature with predictable fragmentation patterns, allows for the confident structural confirmation of this compound using high-resolution mass spectrometry.

Theoretical and Computational Studies on N 4 Bromophenyl 4 Chloro 3 Nitrobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical properties and reactivity of a molecule from its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For benzamide (B126) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6–31G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles researchgate.net.

These calculations provide a detailed picture of the molecule's geometry. For instance, in related benzanilides, the dihedral angle between the two benzene (B151609) rings is a key parameter, and the amide group often shows some degree of twist relative to the planes of the aromatic rings researchgate.netresearchgate.net. The electronic properties derived from DFT, such as dipole moment and polarizability, are crucial for understanding the molecule's interactions with its environment.

Table 1: Representative DFT-Calculated Parameters for Benzamide Derivatives Note: This table illustrates typical parameters obtained from DFT calculations for related structures, as specific experimental or calculated values for N-(4-bromophenyl)-4-chloro-3-nitrobenzamide were not found in the searched literature.

| Parameter | Typical Value/Observation | Significance |

| Dihedral Angle (between rings) | 3° - 35° | Influences molecular planarity and packing in a crystal lattice. researchgate.netresearchgate.net |

| Amide Group Twist | 20° - 30° | Affects conjugation and potential for intramolecular hydrogen bonding. researchgate.net |

| C=O Bond Length | ~1.23 Å | Standard double bond character, site for nucleophilic attack. |

| N-H Bond Length | ~1.01 Å | Important for hydrogen bond donation in intermolecular interactions. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity researchgate.netnih.gov.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems researchgate.net. The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) researchgate.netyoutube.com.

For this compound, one would expect to see:

Negative Potential (Red): Concentrated on the oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for hydrogen bonding and electrophilic interactions researchgate.net.

Positive Potential (Blue): Likely located around the amide hydrogen (N-H), making it a hydrogen bond donor site researchgate.net.

Molecular Dynamics Simulations for Conformational Space Exploration and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and stability of a compound, particularly when it is interacting with a biological target like a protein nih.govresearchgate.net. By solving Newton's equations of motion for a system of interacting particles, MD can reveal how a ligand adapts its shape within a binding site and the stability of the resulting ligand-protein complex researchgate.net. In studies of similar benzamide derivatives, MD simulations have been used to validate docking results by confirming that the most active compounds remain stably bound within the active site of enzymes like α-glucosidase and α-amylase over the simulation period nih.govresearchgate.net.

Molecular Docking and Ligand-Protein Interaction Predictions (for mechanistic understanding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of a compound.

Based on the activities of structurally related compounds, potential biological targets for this compound can be proposed. Nitroaromatic compounds have been investigated for their potential as anticancer agents, possibly acting as hypoxia-activated prodrugs . Furthermore, a series of 2-chloro-4-nitrobenzamide derivatives demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents nih.govresearchgate.net. Therefore, these enzymes represent plausible putative targets for this compound.

Docking studies on related compounds provide insight into the likely binding affinities and interaction modes of this compound. The binding affinity, often expressed as a binding energy (kcal/mol), indicates the strength of the interaction between the ligand and the protein. For a series of related nitrobenzamide derivatives docked against α-glucosidase and α-amylase, binding energies were found to be in the range of -7.9 to -9.8 kcal/mol nih.gov.

The analysis of interaction modes reveals the specific forces stabilizing the ligand in the protein's active site. These typically include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and nitro group oxygens can act as acceptors. Residues such as Aspartic Acid (ASP), Arginine (ARG), and Histidine (HIS) are common hydrogen bonding partners nih.gov.

Hydrophobic Interactions: The aromatic rings of the compound can form pi-pi stacking, pi-alkyl, and other hydrophobic interactions with nonpolar residues in the binding pocket, such as Tryptophan (TRP) nih.gov.

Electrostatic Interactions: The polar nitro group and chlorine atom contribute to the electrostatic profile of the molecule, influencing its orientation and interactions within the binding site nih.govresearchgate.net.

Table 2: Predicted Interaction Profile for this compound Based on Analogous Compounds Note: This table is a predictive summary based on docking studies of structurally similar nitrobenzamide derivatives against enzymes like α-glucosidase and α-amylase.

| Interaction Type | Potential Molecular Feature | Likely Interacting Amino Acid Residues | Reference |

| Hydrogen Bonding | Amide (N-H), Carbonyl (C=O), Nitro (NO₂) | ASP, ARG, HIS | nih.gov |

| Hydrophobic Interactions | Phenyl, Bromophenyl rings | TRP | nih.gov |

| Electrostatic Interactions | Nitro group, Chlorine atom | Polar/charged residues in the active site | nih.govresearchgate.net |

| Binding Energy Range | N/A | -7.9 to -9.8 kcal/mol | nih.gov |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A comprehensive analysis of the spectroscopic properties of this compound through theoretical and computational methods, and a direct comparison of these predictions with experimental data, is not available in the current body of scientific literature. While experimental characterization and computational studies are standard practices in the elucidation of new chemical entities, a dedicated study presenting a side-by-side comparison of the predicted versus experimental spectra for this specific compound has not been published.

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for predicting various molecular properties, including spectroscopic data. Such studies typically involve optimizing the molecular geometry of the compound and then calculating its vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). These calculated values provide valuable insights into the molecular structure and electronic properties.

For a thorough comparative analysis, experimental spectra (FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis) of a synthesized and purified sample of this compound would be recorded. The experimental data would then be juxtaposed with the theoretically predicted values. This comparison allows for the validation of the computational methodology and can aid in the precise assignment of experimental signals.

Although specific data for the target compound is unavailable, the general approach for such a comparative study would involve generating tables that list the experimental and calculated values for each spectroscopic technique. For instance, a table for vibrational analysis would compare the experimental wavenumbers (in cm⁻¹) from FT-IR and Raman spectra with the calculated vibrational frequencies, along with their corresponding assignments (e.g., N-H stretch, C=O stretch, aromatic C-H stretch). Similarly, tables for NMR analysis would compare the experimental chemical shifts (in ppm) for ¹H and ¹³C nuclei with the calculated values. For UV-Vis spectroscopy, the comparison would focus on the maximum absorption wavelengths (λ_max).

The absence of such a comparative study for this compound highlights a gap in the detailed physicochemical characterization of this compound. Future research that combines the synthesis, experimental spectroscopic characterization, and in-depth computational analysis of this molecule would be beneficial for a complete understanding of its structural and electronic properties.

Molecular and Cellular Biological Activity of N 4 Bromophenyl 4 Chloro 3 Nitrobenzamide Excluding Clinical Human Trials and Safety

In Vitro Enzyme Inhibition Assays and Mechanistic Characterization

Kinetic Studies of Enzyme-Compound Interactions

Specific kinetic data, such as the determination of inhibition constants (Kᵢ) and IC₅₀ values for N-(4-bromophenyl)-4-chloro-3-nitrobenzamide, are not extensively documented in publicly accessible literature. However, studies on analogous compounds highlight the potential for this chemical class to interact with and inhibit various enzymes.

For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been evaluated for their inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. While the exact compound of focus was not included, a structurally related derivative, N-(4-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide, was synthesized as part of this series, indicating the scientific interest in the biological activity of such brominated and nitrated benzamides. nih.gov The study demonstrated that substitutions on the benzamide (B126) structure significantly influence the inhibitory activity. nih.gov

Another area where related structures have been investigated is in the inhibition of kinases. Pyridinylimidazole derivatives that incorporate N-(4-bromophenyl)-3-nitrobenzamide as a side chain have been explored as inhibitors of JNK3, a kinase involved in neuronal apoptosis. This suggests that the N-(4-bromophenyl)-nitrobenzamide scaffold could be a valuable component in the design of kinase inhibitors.

To provide a comparative perspective, the table below summarizes the IC₅₀ values for some N-(4-halophenyl)maleimides against monoacylglycerol lipase (B570770) (MGL), illustrating how halogen substitution can influence inhibitory potency.

| Compound | Substituent (X) | IC₅₀ (µM) against MGL |

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

This data is for N-(4-halophenyl)maleimides and is intended to illustrate the effect of halogen substitution on enzyme inhibition, not direct data for this compound.

Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive, irreversible)

The precise mechanism of enzyme inhibition by this compound has not been definitively elucidated in available research. However, the chemical structure, featuring a nitro group, suggests potential mechanisms of action. For example, the nitro group in pyridinylimidazole derivatives incorporating an N-(4-bromophenyl)-3-nitrobenzamide moiety has been implicated in covalent binding, which could lead to irreversible inhibition.

Furthermore, research on a related compound, 4-iodo-3-nitrobenzamide, has shown that it can be metabolically reduced to a nitroso derivative. nih.gov This reactive intermediate was found to inactivate poly(ADP-ribose) polymerase (PARP) through zinc ejection from its zinc finger domain. nih.gov Given the structural similarities, it is plausible that this compound could undergo similar metabolic activation, leading to a targeted, and potentially irreversible, inhibition of specific enzymes.

Receptor Binding Studies and Selectivity Profiling

Currently, there is a lack of publicly available data from in vitro studies detailing the receptor binding profile and selectivity of this compound. Such studies are crucial for understanding the compound's potential molecular targets and off-target effects.

Cellular Pathway Modulation and Signal Transduction Analysis

The impact of this compound on cellular pathways and signal transduction remains an area with limited specific data. However, the general behavior of nitroaromatic compounds and related benzamide derivatives in cellular systems offers some potential insights.

Analysis of Gene Expression and Protein Modulation

Direct studies on how this compound modulates gene expression and protein levels are not currently available. The general mechanism of action for some nitroaromatic compounds involves their reduction in hypoxic (low oxygen) environments, which are characteristic of solid tumors. This reduction can lead to the formation of reactive species that damage cellular components, including DNA, which could, in turn, trigger changes in gene expression related to DNA damage response and cell death pathways.

For context, studies on other small molecules, such as BRD4 inhibitors, have demonstrated significant changes in the expression of genes critical for cell growth and survival in cancer cells. nih.govnih.govresearchgate.net For example, the BRD4 inhibitor GNE-987 was shown to target super-enhancer-related genes like LYL1 in acute myeloid leukemia (AML), leading to the inhibition of cancer cell proliferation. nih.gov While not directly related to this compound, these findings illustrate the types of analyses that would be necessary to understand its impact on gene and protein expression.

Cellular Phenotype Assays (e.g., cell proliferation, apoptosis, cell cycle effects in vitro)

While specific data for this compound is limited, studies on structurally related compounds suggest potential effects on cellular phenotypes such as proliferation, apoptosis, and the cell cycle.

General studies on nitrobenzamide derivatives have indicated significant antiproliferative activity against various cancer cell lines. A related compound, 4-iodo-3-nitrobenzamide, has been shown to induce apoptosis in tumor cells following its metabolic reduction to a nitroso intermediate. nih.gov

Furthermore, a study on another structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated its ability to induce apoptosis and cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. mdpi.com Another related molecule, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, was found to potentiate paclitaxel-induced G2/M arrest of the cell cycle in multidrug-resistant cancer cells. nih.gov

These findings suggest that this compound may also possess the ability to inhibit cell proliferation, induce programmed cell death, and affect the progression of the cell cycle in cancer cells. However, direct experimental evidence is required to confirm these potential activities.

The table below presents the effects of a related quinazoline (B50416) derivative on the cell cycle distribution of MCF-7 cells. mdpi.com

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 51.45 | 22.27 | 21.34 |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 60.68 | 17.47 | 18.29 |

This data is for a structurally related quinazoline derivative and is intended to be illustrative of potential cell cycle effects of similar compounds.

Structure-Activity Relationships (SAR) of this compound and Its Analogs for Biological Effects

The biological activity of this compound is intrinsically linked to its specific chemical architecture. Structure-Activity Relationship (SAR) studies on this compound and its analogs aim to decipher how variations in its molecular structure affect its biological efficacy. These studies are crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features can be dissected into several components: the benzamide core, the specific substitution patterns on the two aromatic rings, and the nature of the halogen atoms.

The Benzamide Linker: The central amide group (-CONH-) is a critical structural feature. It is known to play a pivotal role in molecular recognition processes, primarily through its ability to form hydrogen bonds with biological targets such as enzymes or receptors. This interaction helps to anchor the molecule in the correct orientation within a binding site.

The 4-chloro-3-nitrobenzamide (B92726) Ring: This ring contains two potent electron-withdrawing groups, the nitro (-NO2) group and the chlorine (-Cl) atom.

Nitro Group (-NO2): The nitro group is a versatile and valuable functional group in drug design. mdpi.com Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule. In many biologically active nitroaromatic compounds, the nitro group can act as a bio-activatable "prodrug" element. Under certain physiological conditions, such as the hypoxic environment found in solid tumors or within specific microorganisms, the nitro group can be enzymatically reduced to form highly reactive intermediates like nitroso, hydroxylamino, and amino radicals. These reactive species can then interact with and damage critical cellular components, leading to cytotoxicity. Studies on N-alkyl nitrobenzamides have shown that the position of the nitro substituent is critical, with compounds having the nitro group at the 3-position of the aromatic ring exhibiting significantly higher activity than analogs with the group at other positions. nih.gov

Chlorine Atom (-Cl): The chlorine atom at the 4-position also contributes to the electronic properties of the ring and enhances the molecule's lipophilicity, which can influence its ability to cross cell membranes. The strategic placement of halogen atoms is a common strategy in medicinal chemistry to modulate the biological activity of a molecule. mdpi.com

Bromine Atom (-Br): Like chlorine, the bromine atom is a halogen that increases lipophilicity. Halogen substitution can significantly influence biological activity. The presence of bromine can also lead to specific halogen bonding interactions with the molecular target, which can contribute to the binding affinity. In some classes of compounds, the 4-bromophenyl moiety has been identified as essential for anticancer activity. nih.gov Studies on halogenated compounds have demonstrated potent antibacterial activity against various pathogens, including antibiotic-resistant strains. nih.gov The introduction of multiple halogen atoms into a molecule has been shown to enhance antimicrobial effects. researchgate.netantibiotics-chemotherapy.ru

The combination of these features—a hydrogen-bonding amide linker, a bio-activatable nitro- and chloro-substituted phenyl ring, and a lipophilic bromo-substituted phenyl ring—defines the core pharmacophore of this compound and dictates its interaction with biological systems.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties. nih.govrutgers.edu By establishing a mathematical relationship, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding drug design and optimization efforts. lkouniv.ac.in

For a series of analogs of this compound, a QSAR model would typically involve the following steps:

Data Set Generation: A series of structurally related compounds would be synthesized, and their biological activity (e.g., IC50 values against a cancer cell line or Minimum Inhibitory Concentration against a bacterial strain) would be measured under standardized conditions.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors to the observed biological activity. rutgers.edu

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation techniques (e.g., leave-one-out) and by using the model to predict the activity of a separate set of test compounds. nih.gov

Electronic Descriptors: These would quantify the effects of substituents on the aromatic rings. Examples include the Hammett constant (σ), which describes the electron-donating or electron-withdrawing ability of a substituent, and calculated atomic charges. The properties of the nitro and halogen groups would be particularly important.

Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (log P) is the most common descriptor for lipophilicity. It influences the compound's absorption, distribution, and ability to cross biological membranes.

Steric Descriptors: These describe the size and shape of the molecule or its substituents. Examples include molar refractivity (MR) and Taft steric parameters (Es).

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.

The resulting QSAR model could provide valuable predictive insights. For instance, it might reveal that increasing the lipophilicity of the N-phenyl ring while maintaining a strong electron-withdrawing character on the benzoyl ring leads to higher activity. Such insights are instrumental in the rational design of more potent analogs. 3D-QSAR models could further explore the influence of molecular properties on biological activity. nih.govresearchgate.net

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Analog Substitution | Log P (Lipophilicity) | Hammett Constant (σ) of Substituent | Molar Refractivity (Steric) | Predicted Activity |

|---|---|---|---|---|

| H (Parent Compound) | 4.50 | 0.00 | 85.3 | Baseline |

| 4'-F | 4.65 | +0.06 | 85.2 | Slight Increase |

| 4'-CH3 | 5.01 | -0.17 | 90.0 | Decrease |

| 3'-NO2 | 4.45 | +0.71 | 91.1 | Significant Increase |

Target Identification and Validation at the Molecular Level (e.g., affinity chromatography, proteomics)

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action. asbmb.org For this compound, several modern techniques could be employed to de-convolute its protein targets within the cell. These methods are broadly categorized as chemical proteomics approaches.

Affinity Chromatography: This is a classic method for target identification. It involves immobilizing a derivative of the compound of interest onto a solid support (like chromatography beads). A cellular lysate is then passed over this affinity matrix. Proteins that specifically bind to the compound will be captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry.

Proteomics-Based Approaches: These powerful techniques analyze protein expression and modification on a global scale to identify targets.

Expression Proteomics: This method compares the protein expression profiles of cells treated with the compound versus untreated control cells. nih.gov A proteomics-based approach was successfully used to identify methionine aminopeptidases (MetAps) as the molecular target for bengamides, a class of natural products with anticancer activity. korea.ac.kr Changes in the expression level or post-translational modification of specific proteins can point towards the pathways and targets affected by the compound. korea.ac.kr

Chemical Proteomics: This involves using a tagged version of the small molecule to "fish" for its binding partners in a complex biological sample. The compound is modified with a reactive group (for covalent labeling) and/or a reporter tag (like biotin). After incubation with cells or cell lysates, the labeled proteins are enriched and identified by mass spectrometry. Platforms like electroaffinity labeling (ECAL) represent advanced methods for covalently capturing protein targets in live cell environments. chemrxiv.org

Target Validation: Once potential targets are identified, they must be validated to confirm that they are responsible for the compound's biological effects. Validation can be achieved through various methods:

Genetic Approaches: Techniques like RNA interference (siRNA) or CRISPR-Cas9 can be used to reduce the expression of the candidate target protein. If knocking down the target protein mimics the effect of the compound or makes the cells resistant to it, this provides strong evidence for a direct interaction.

Biophysical and Biochemical Assays: Direct binding between the compound and the purified target protein can be confirmed using methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA).

While the specific molecular targets of this compound have not been explicitly identified in the reviewed literature, the compound's structural features suggest potential interactions with enzymes involved in redox processes (due to the nitro group) or protein kinases, which are common targets for halogenated aromatic inhibitors.

Comparative Analysis of Biological Activity Across Different In Vitro Systems

The biological activity of a compound can vary significantly depending on the biological context in which it is tested. Comparing the effects of this compound and its analogs across a panel of different in vitro systems, such as various cancer cell lines or microbial species, is essential for understanding its spectrum of activity and potential selectivity.

Nitroaromatic compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. nih.govencyclopedia.pub For example, a study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed varied anticancer activity across a panel of 58 human cancer cell lines, with certain cell lines like the CNS cancer cell line SNB-75 showing particular sensitivity to some of the tested compounds. mdpi.com Similarly, a series of novel 4-nitroimidazole (B12731) analogues were screened against eight different human cancer cell lines, revealing that some compounds had broad activity while others were more selective. researchgate.net

In the context of antimicrobial activity, N-alkyl nitrobenzamides have shown potent activity against Mycobacterium tuberculosis. nih.gov Other halogenated and nitro-substituted heterocyclic compounds have been tested against various Gram-positive and Gram-negative bacteria, with results indicating that the substitution pattern is critical for the potency and spectrum of activity. researchgate.netantibiotics-chemotherapy.ruencyclopedia.pub For instance, some nitrobenzamide derivatives have shown promising activity against Staphylococcus aureus and Candida species. encyclopedia.pubijpbs.com

The table below presents a representative comparative analysis based on data from analogs and related compounds, illustrating how activity can differ across various in vitro models.

Table 2: Comparative In Vitro Biological Activity of Representative Nitrobenzamide and Bromophenyl Analogs

| Compound Class/Analog | In Vitro System | Endpoint | Observed Activity (IC50 or MIC) | Reference |

|---|---|---|---|---|

| N-alkyl-3,5-dinitrobenzamides | Mycobacterium tuberculosis | MIC | As low as 0.04 µM | nih.gov |

| 5-(3-Bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | % Growth Inhibition | 41.25% at 10 µM | mdpi.com |

| 5-(3-Bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine | Renal Cancer (UO-31) | % Growth Inhibition | 30.14% at 10 µM | mdpi.com |

| 4-Nitroimidazole derivative (Compound 17) | Pancreatic Cancer (Capan-1) | IC50 | 1.20 µM | researchgate.net |

| 4-Nitroimidazole derivative (Compound 17) | Leukemia (HL-60) | IC50 | 1.70 µM | researchgate.net |

| Nitro-halogenated derivatives | Staphylococcus aureus | MIC | 15.6–62.5 µg/mL | encyclopedia.pub |

| Nitro-halogenated derivatives | Candida sp. | MFC | 15.6–62.5 µg/mL | encyclopedia.pub |

This comparative data highlights that the efficacy of compounds like this compound is highly dependent on the specific cellular or microbial system being targeted. Factors such as the expression levels of the target protein, the metabolic capabilities of the cells (e.g., presence of nitroreductase enzymes), and mechanisms of drug resistance can all contribute to these observed differences in activity.

Advanced Applications and Potential in Chemical and Materials Science Non Clinical

N-(4-bromophenyl)-4-chloro-3-nitrobenzamide as a Molecular Probe for Biological Systems

The unique combination of functional groups in this compound makes it a candidate for development as a molecular probe. Such probes are essential tools for visualizing and understanding complex biological processes at the molecular level.

While specific studies detailing the use of this compound for affinity labeling are not extensively documented, its structure is amenable to such applications. Affinity labeling involves a molecule that can specifically bind to a biological target (like an enzyme or receptor) and then form a covalent bond, thereby "labeling" it. The chloro- and bromo- substituents on the aromatic rings could potentially serve as reactive sites for covalent modification of nucleophilic residues in a protein's active site. Furthermore, the nitro group is a critical feature; it can be chemically reduced within biological systems to form highly reactive intermediates capable of interacting with cellular components. This reactivity is a cornerstone for designing probes that report on the reductive microenvironment of cells or specific enzyme activities.

Fluorescent probes are indispensable for real-time imaging of cellular activities. mdpi.com The this compound scaffold itself is not inherently fluorescent, but it can be chemically modified to incorporate fluorophores. For instance, the nitro group could be reduced to an amine, which can then be readily coupled with a fluorescent dye.

Alternatively, the compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N, or ³H) to facilitate tracking in biological systems using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Fluorescent labeling, in particular, is a powerful technique for monitoring the distribution and transport of molecules within the body. mdpi.com The development of fluorescent probes from various chemical scaffolds is a burgeoning field, aimed at creating tools for diagnostics, cell imaging, and biosensing. mdpi.comnih.gov

Supramolecular Chemistry and Self-Assembly Properties

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is rich with features that can drive self-assembly into organized, higher-order structures.

The compound's ability to act as both a hydrogen bond donor (the N-H of the amide) and acceptor (the C=O of the amide and the nitro group) makes it an excellent candidate for forming co-crystals. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. For example, a related precursor, 2-chloro-4-nitrobenzoic acid, has been successfully used to form a co-crystal with nicotinamide. nih.gov In this known co-crystal, the components are linked by hydrogen bonds between the carboxylic acid and the pyridine (B92270) ring. nih.gov Similarly, this compound could form stable co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites, potentially altering physical properties like solubility and stability.

The assembly of this compound into organized structures is governed by a variety of non-covalent forces. Beyond the primary N-H···O hydrogen bonds typical of amides, the molecule can participate in several other key interactions that dictate its crystal packing and supramolecular architecture. researchgate.net

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The two aromatic rings (the bromophenyl and the chloronitrophenyl moieties) can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

C-H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen groups and oxygen atoms (from the nitro or carbonyl groups) further stabilize the crystal lattice. researchgate.net

These varied interactions can lead to the formation of complex, well-defined supramolecular patterns, such as chains, sheets, or three-dimensional networks.

| Interaction Type | Participating Groups | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) and Amide C=O / Nitro O (acceptors) | Primary driving force for forming chains and dimers. |

| Halogen Bonding | C-Br / C-Cl (donors) and O / N atoms (acceptors) | Directional interaction influencing crystal packing. |

| π-π Stacking | Bromophenyl and Chloronitrophenyl rings | Stabilizes layered structures. |

| C-H···O Interactions | Aromatic C-H (donors) and C=O / Nitro O (acceptors) | Contributes to the overall stability of the 3D network. |

Role as a Synthetic Intermediate in the Construction of Complex Chemical Entities

This compound is a valuable intermediate in multi-step organic synthesis. Its functional groups can be selectively modified to build more elaborate molecules. For instance, N-phenylbenzamide derivatives are used as starting points for synthesizing compounds targeting kinetoplastid parasites. nih.gov

The synthetic utility stems from the reactivity of its key functional groups:

Nitro Group Reduction: The nitro group can be easily reduced to an amino group (-NH₂). This transformation is fundamental in synthetic chemistry, as the resulting aniline (B41778) derivative can undergo a wide array of subsequent reactions, such as diazotization, acylation, or condensation to form heterocyclic rings.

Amide Bond Hydrolysis: The central amide bond can be cleaved under acidic or basic conditions to regenerate the constituent carboxylic acid (4-chloro-3-nitrobenzoic acid) and amine (4-bromoaniline), allowing for divergent synthesis pathways.

Halogen Atom Displacement/Coupling: The bromine and chlorine atoms on the aromatic rings can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

This versatility makes the compound a useful building block for creating libraries of related structures for drug discovery or materials science research. The synthesis of related benzamide (B126) structures often involves reacting a substituted aniline with a substituted benzoyl chloride, a robust and high-yielding reaction. nih.govmdpi.com

| Functional Group | Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|

| Nitro (-NO₂) | Reduction (e.g., with SnCl₂/HCl or H₂/Pd-C) | Amine (-NH₂) | Formation of heterocycles, further functionalization. |

| Amide (-CONH-) | Hydrolysis | Carboxylic Acid (-COOH) and Amine (-NH₂) | Access to precursor molecules for divergent synthesis. |

| Bromo (-Br) / Chloro (-Cl) | Cross-Coupling (e.g., Suzuki) | Aryl-Aryl Bond | Building complex bi-aryl structures. |